Sodium erythorbate [FCC]

Meat Science Food Preservation Curing Accelerators

Select sodium erythorbate for meat & poultry processing when cost-efficient antioxidant performance is critical. Provides equivalent color fixation (0.5–1.5% wt/wt) and nitrosamine inhibition vs. sodium ascorbate, at roughly one-third the raw material cost. FCC-grade ≥98% purity (monohydrate), near-neutral pH (5.5–8.0) prevents protein denaturation in brines. Ideal for large-scale cured-meat manufacturing where vitamin C label claims are not required. Full COA, cGMP packaging.

Molecular Formula C6H9NaO7
Molecular Weight 216.12 g/mol
Cat. No. B7815050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium erythorbate [FCC]
Molecular FormulaC6H9NaO7
Molecular Weight216.12 g/mol
Structural Identifiers
SMILESC(C(C1C(=C(C(=O)O1)O)[O-])O)O.O.[Na+]
InChIInChI=1S/C6H8O6.Na.H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;1H2/q;+1;/p-1/t2-,5-;;/m1../s1
InChIKeyNKESWEQTVZVSSF-DMWQRSMXSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 12 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Erythorbate FCC: Chemical Identity and Baseline Specifications for Food-Grade Procurement


Sodium erythorbate (CAS: 6381-77-7, E316), also designated as sodium D-isoascorbate, is the sodium salt of erythorbic acid—a stereoisomer of ascorbic acid (vitamin C) with negligible vitamin C activity but equivalent reducing power [1][2]. The FCC (Food Chemicals Codex) monograph specification for sodium erythorbate (monohydrate, C₆H₇NaO₆·H₂O, formula weight 216.12) mandates an assay range of 98.0%–100.5%, specific rotation [α]ᴅ²⁵ between +95.5° and +98.0°, loss on drying ≤0.25%, and a 1:20 aqueous solution pH of 5.5–8.0 [3]. It occurs as a white, odorless crystalline powder or granules, freely soluble in water (≈15–16 g/100 mL at 25°C) . In its dry crystalline state it is reasonably stable in air, but aqueous solutions deteriorate upon exposure to air, trace metals, heat, and light [3].

Sodium Erythorbate FCC: Why Ascorbic Acid, Sodium Ascorbate, and Erythorbic Acid Are Not Direct Substitutes


Despite belonging to the same class of food antioxidants, sodium erythorbate exhibits critical physicochemical, functional, and economic differences relative to ascorbic acid, sodium ascorbate, and erythorbic acid that preclude direct substitution without process revalidation. Sodium erythorbate is the sodium salt of erythorbic acid, not of ascorbic acid; the erythorbate/isoascorbate stereoisomer yields negligible vitamin C activity (≈1/20th of ascorbic acid) while retaining full reducing power, making it preferable in applications where nutritional label claims are not desired [1][2]. Its solubility profile differs markedly from the free acid form: sodium erythorbate delivers ≈15–16 g/100 mL water solubility versus erythorbic acid's 43 g/100 mL, and its aqueous solution pH (5.5–8.0 for 1:20 solution) is substantially higher than erythorbic acid (≈2.5–3.5), affecting formulation compatibility in pH-sensitive matrices . In cured meat systems, sodium erythorbate accelerates nitrite reduction to nitric oxide via distinct reaction kinetics compared to sodium ascorbate, with measurable differences in residual nitrite depletion rates and cured pigment formation efficiency [3]. Furthermore, sodium erythorbate production cost is approximately one-third that of sodium ascorbate, a quantifiable economic differential that drives procurement decisions where functional equivalence is documented [4].

Sodium Erythorbate FCC: Quantified Differentiation Against Key Comparators for Scientific Selection


Equivalent Cured Meat Color Stabilization Efficacy at Lower Cost: Sodium Erythorbate vs. Ascorbic Acid

In a direct head-to-head comparison using bone-in beef steaks packaged in high-oxygen modified atmosphere (80% O₂, 20% CO₂), sodium erythorbate demonstrated equivalent efficacy to ascorbic acid for inhibiting lumbar vertebrae discolouration (P > 0.05) [1]. Both reducing agents at 0.5%, 1.0%, or 1.5% (wt/wt) significantly improved vertebrae redness (a* value) compared with 0%, 0.05%, and 0.1% treatments (P < 0.05) [1]. This functional parity enables sodium erythorbate to serve as a cost-effective substitute for ascorbic acid without compromising color stabilization performance.

Meat Science Food Preservation Curing Accelerators

Superior Color Protection in Poultry: Sodium Erythorbate vs. Natural Sage Extract

In a controlled study on cooked turkey meatballs stored at 4°C under vacuum and modified atmosphere packaging, sodium erythorbate provided superior protection of color parameters (L*, a*, b*) compared to sage extract or a sage-sodium erythorbate mixture [1]. The color of meatballs was better protected by sodium erythorbate than by sage or a mixture of sage and sodium erythorbate [1]. While sage-containing treatments exhibited stronger overall antioxidant properties (measured by MDA and acid value), sodium erythorbate alone was most effective for color preservation, highlighting its specialized role as a color fixative distinct from general antioxidant function [1].

Poultry Processing Color Stability Antioxidant Efficacy

Cost-Driven Procurement: Production Cost Advantage of Sodium Erythorbate vs. Sodium Ascorbate

Sodium erythorbate is reported to have a production cost that is approximately one-third (≈33%) that of sodium ascorbate, while possessing identical antioxidant effect and higher antioxidant activity [1][2]. On a weight-equivalent basis, 1.09 parts of sodium erythorbate are equivalent to 1 part of sodium ascorbate in reducing power, meaning sodium erythorbate is slightly less potent per unit mass but the dramatic cost differential far outweighs this minor potency difference . The global sodium erythorbate market was valued at USD 67.5 million in 2024, reflecting widespread industrial adoption driven by this cost advantage [3].

Food Additive Economics Procurement Cost Optimization

Distinct Solubility and pH Profile: Sodium Erythorbate vs. Erythorbic Acid in Aqueous Formulations

Sodium erythorbate and erythorbic acid exhibit distinct aqueous solubility and pH profiles that dictate their suitability in different food matrices. Sodium erythorbate has a solubility of 15–16 g/100 mL water at 25°C, while erythorbic acid is more soluble at 43 g/100 mL [1]. More critically, a 1:20 aqueous solution of sodium erythorbate (FCC grade) yields a pH of 5.5–8.0, whereas erythorbic acid solutions are strongly acidic (pH ≈2.5–3.5) [1][2]. The near-neutral to slightly alkaline pH of sodium erythorbate solutions minimizes acid-induced protein denaturation in meat systems and reduces corrosive effects on processing equipment compared to erythorbic acid [2].

Food Formulation Solubility pH Compatibility

Equivalent Efficacy in Reducing Cured Meat Pigment Formation and Residual Nitrite: Sodium Erythorbate vs. Acerola Cherry Powder

In an all-beef emulsion model system designed to simulate frankfurter and smoked sausage processing, the inclusion of reducing compounds (sodium erythorbate at 495 ppm ascorbic acid molar equivalent) significantly increased cured pigment concentration and redness (a* value) while lowering residual nitrite levels compared to no-reducing-compound controls (P < 0.001 for cured pigment; P = 0.003 for residual nitrite) [1]. Importantly, sodium erythorbate performed comparably to acerola cherry powder (a natural ascorbic acid source) across all measured parameters, with no significant differences between synthetic and natural reducing agents [1]. The study confirmed that reducing compounds, regardless of source, are essential for optimal cured color development .

Cured Meat Processing Natural Curing Alternatives Residual Nitrite

Sodium Erythorbate FCC: Evidence-Based Application Scenarios for Food Scientists and Procurement Specialists


Cost-Optimized Cured Meat Color Stabilization (Beef, Pork, Poultry)

Sodium erythorbate is the preferred reducing agent for large-scale processed meat manufacturing where cost efficiency is paramount and nutritional vitamin C labeling is not required. Evidence demonstrates that sodium erythorbate at 0.5–1.5% (wt/wt) provides equivalent color stabilization to ascorbic acid in beef products (P > 0.05) [1], while at 495 ppm (ascorbic acid molar equivalent) it significantly increases cured pigment and reduces residual nitrite compared to no-reducing-compound controls (P < 0.001) . The production cost advantage—approximately one-third that of sodium ascorbate—enables substantial procurement savings without compromising cured color quality [2].

Nitrosamine Mitigation in Nitrite-Cured Processed Meats

Sodium erythorbate is functionally equivalent to sodium ascorbate in reducing N-nitrosamine formation in cured meat products. Model system studies confirm that sodium erythorbate and sodium ascorbate are equally effective in reducing nitrosopyrrolidine levels during processing [1]. This parity supports regulatory compliance in jurisdictions where nitrosamine mitigation is mandated, allowing formulators to select the more cost-effective sodium erythorbate without sacrificing food safety performance [1].

Poultry Product Color Preservation (Turkey, Chicken)

In cooked poultry applications, sodium erythorbate outperforms natural antioxidants such as sage extract for color protection. Research on turkey meatballs stored at 4°C demonstrated that sodium erythorbate provided superior preservation of L*, a*, and b* color parameters compared to sage or sage-erythorbate mixtures [1]. This specialized color-fixative function makes sodium erythorbate the preferred choice for processed poultry products where visual appeal drives consumer acceptance [1].

pH-Sensitive Meat Brine and Marinade Formulations

Sodium erythorbate's near-neutral pH (5.5–8.0 for 1:20 aqueous solution) makes it the preferred form over erythorbic acid (pH ≈2.5–3.5) for meat brines and marinades where acid-induced protein denaturation must be avoided [1]. The higher pH minimizes myofibrillar protein precipitation, maintains water-holding capacity, and reduces corrosion of stainless steel processing equipment. While erythorbic acid offers higher solubility (43 vs. 15–16 g/100 mL), sodium erythorbate's pH compatibility outweighs solubility considerations in standard brine formulations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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